molecular formula C16H21N3O4 B5074445 ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate

ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate

Cat. No.: B5074445
M. Wt: 319.36 g/mol
InChI Key: GXOJELTXHMOEPZ-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the pyridine-4-carbonyl group: This step might involve acylation reactions using pyridine-4-carbonyl chloride.

    Esterification: The final step could involve esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate: Lacks the tert-butyl group.

    Ethyl 5-tert-butyl-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate: Lacks the hydroxyl group.

    Ethyl 5-tert-butyl-5-hydroxy-4H-pyrazole-3-carboxylate: Lacks the pyridine-4-carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

ethyl 5-tert-butyl-5-hydroxy-1-(pyridine-4-carbonyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-5-23-14(21)12-10-16(22,15(2,3)4)19(18-12)13(20)11-6-8-17-9-7-11/h6-9,22H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOJELTXHMOEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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